molecular formula C20H21NO6S B12162526 (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12162526
M. Wt: 403.5 g/mol
InChI Key: XKGFRTAGBBPPGZ-UHFFFAOYSA-N
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Description

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,3-dione core, substituted with a 3,4-dimethoxyphenyl group and a hydroxy(thiophen-2-yl)methylidene group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the substituents through various organic transformations. Key steps may include:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Addition of the Hydroxy(thiophen-2-yl)methylidene Group: This can be accomplished through aldol condensation or related reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21NO6S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H21NO6S/c1-25-9-8-21-17(12-6-7-13(26-2)14(11-12)27-3)16(19(23)20(21)24)18(22)15-5-4-10-28-15/h4-7,10-11,17,23H,8-9H2,1-3H3

InChI Key

XKGFRTAGBBPPGZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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